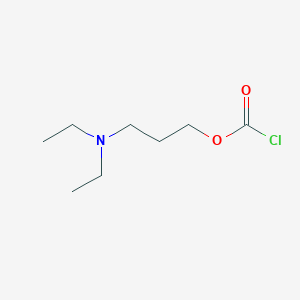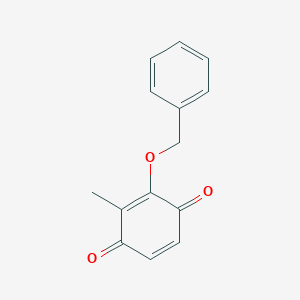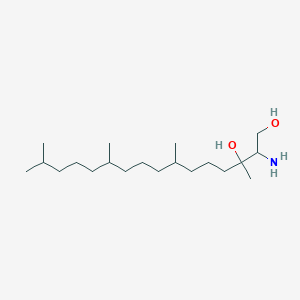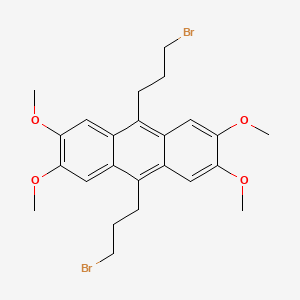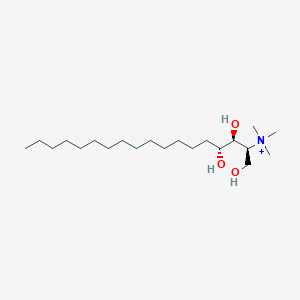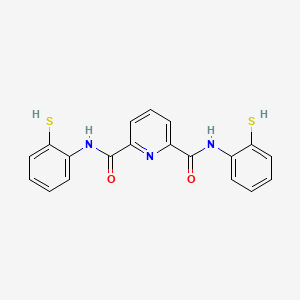
1(2H)-Azecinepropanamine, octahydro-3-methyl-, (3R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1(2H)-Azecinepropanamine, octahydro-3-methyl-, (3R)- is a complex organic compound with a unique structure that includes an azecine ring and a propanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Azecinepropanamine, octahydro-3-methyl-, (3R)- typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Cyclization reactions: to form the azecine ring.
Amine functionalization: to introduce the propanamine group.
Stereoselective synthesis: to ensure the correct (3R)- configuration.
Industrial Production Methods
Industrial production of this compound may involve:
Batch processing: for small-scale synthesis.
Continuous flow reactors: for large-scale production, ensuring consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1(2H)-Azecinepropanamine, octahydro-3-methyl-, (3R)- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted azecine derivatives.
Wissenschaftliche Forschungsanwendungen
1(2H)-Azecinepropanamine, octahydro-3-methyl-, (3R)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1(2H)-Azecinepropanamine, octahydro-3-methyl-, (3R)- involves:
Binding to specific molecular targets: Such as enzymes or receptors.
Modulating biochemical pathways: Affecting processes like signal transduction or metabolic pathways.
Exerting physiological effects: Leading to therapeutic outcomes or biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Indole, octahydro-3-methyl-: Shares structural similarities but differs in its biological activity and applications.
1-Naphthalenol, 1,2,3,4,4a,7,8,8a-octahydro-1,6-dimethyl-4-(1-methylethyl)-: Another structurally related compound with distinct chemical properties.
Uniqueness
1(2H)-Azecinepropanamine, octahydro-3-methyl-, (3R)- is unique due to its specific configuration and functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
351331-27-6 |
|---|---|
Molekularformel |
C13H28N2 |
Molekulargewicht |
212.37 g/mol |
IUPAC-Name |
3-[(3R)-3-methylazecan-1-yl]propan-1-amine |
InChI |
InChI=1S/C13H28N2/c1-13-8-5-3-2-4-6-10-15(12-13)11-7-9-14/h13H,2-12,14H2,1H3/t13-/m1/s1 |
InChI-Schlüssel |
PPPRFIZNQYJYBX-CYBMUJFWSA-N |
Isomerische SMILES |
C[C@@H]1CCCCCCCN(C1)CCCN |
Kanonische SMILES |
CC1CCCCCCCN(C1)CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2,5-Bis(heptyloxy)phenyl]-2-chloro-3-oxobutanamide](/img/structure/B14245304.png)
![3-[(4R)-4-prop-1-en-2-ylcyclohexen-1-yl]propanoic acid](/img/structure/B14245306.png)
![N-Cyclohexyl-4-[2-ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14245313.png)
![N-[2-methyl-1-(4-methylanilino)-1-oxopropan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B14245321.png)
![Pentanal, 3-[(4-methoxyphenyl)methoxy]-5-(phenylmethoxy)-, (3S)-](/img/structure/B14245325.png)
![2-Naphthalenecarboxylic acid, 3-hydroxy-7-[(phenylamino)carbonyl]-](/img/structure/B14245330.png)
